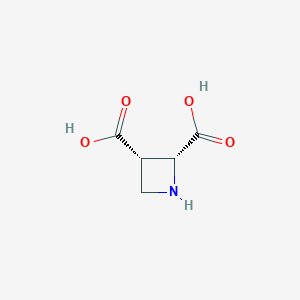

(2R,3S)-azetidine-2,3-dicarboxylic Acid

Beschreibung

BenchChem offers high-quality (2R,3S)-azetidine-2,3-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-azetidine-2,3-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

147332-13-6 |

|---|---|

Molekularformel |

C5H7NO4 |

Molekulargewicht |

145.11 g/mol |

IUPAC-Name |

(2R,3S)-azetidine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |

InChI-Schlüssel |

BLLPFMQOLSYTBX-STHAYSLISA-N |

SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

Isomerische SMILES |

C1[C@@H]([C@@H](N1)C(=O)O)C(=O)O |

Kanonische SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

Synonyme |

2,3-Azetidinedicarboxylicacid,(2R-cis)-(9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (2R,3S)-Azetidine-2,3-dicarboxylic Acid: A Core Analysis for Researchers and Drug Development Professionals

Introduction

(2R,3S)-Azetidine-2,3-dicarboxylic acid, a conformationally constrained analog of glutamate, has emerged as a significant tool in neuroscience research. Its rigid four-membered azetidine ring provides a unique stereochemical scaffold that allows for the precise probing of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. This technical guide offers a comprehensive overview of the fundamental properties of (2R,3S)-azetidine-2,3-dicarboxylic acid, including its synthesis, physicochemical characteristics, and biological activity, with a focus on its interaction with NMDA receptors. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective application of this compound in their studies.

Physicochemical Properties

(2R,3S)-Azetidine-2,3-dicarboxylic acid, also referred to in scientific literature as D-cis-azetidine-2,3-dicarboxylic acid (D-cis-ADC), is a non-proteinogenic amino acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R,3S)-Azetidine-2,3-dicarboxylic acid | - |

| Molecular Formula | C₅H₇NO₄ | - |

| Molecular Weight | 145.11 g/mol | - |

| Stereochemistry | The stereochemical designations (2R, 3S) define the absolute configuration at the two chiral centers of the azetidine ring, resulting in a cis relationship between the two carboxylic acid groups. | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge based on structure |

| pKa | The presence of two carboxylic acid groups and a secondary amine suggests multiple pKa values. Specific experimental values for this isomer are not readily available in the literature. | - |

Synthesis and Purification

The synthesis of (2R,3S)-azetidine-2,3-dicarboxylic acid requires a stereocontrolled approach to establish the desired cis configuration of the carboxylic acid groups on the azetidine ring. A general strategy for the synthesis of cis-azetidine-2,3-dicarboxylic acid esters has been reported, which can then be hydrolyzed to the final diacid.[1]

Synthetic Strategy Overview

A common synthetic route to the cis-isomers of azetidine-2,3-dicarboxylic acid involves a multi-step process that establishes the four-membered ring and controls the stereochemistry of the substituents. The following diagram illustrates a generalized workflow for the synthesis of the racemic cis-azetidine-2,3-dicarboxylic acid, which would then require chiral resolution to isolate the (2R,3S) enantiomer.

Caption: Generalized workflow for the synthesis of (2R,3S)-azetidine-2,3-dicarboxylic acid.

Detailed Experimental Protocol: Synthesis of cis-Azetidine-2,3-dicarboxylic Acid Esters

Note: The following is a generalized procedure based on established chemical principles for azetidine synthesis and should be adapted and optimized by experienced synthetic chemists.

-

Protection of a suitable starting material: Begin with a commercially available and appropriately protected precursor that contains the necessary carbon backbone and functional groups.

-

Formation of the azetidine ring: This is a critical step and can be achieved through intramolecular nucleophilic substitution. The choice of protecting groups and reaction conditions is crucial to favor the formation of the strained four-membered ring.

-

Functional group manipulation: Once the azetidine ring is formed, subsequent steps may be required to introduce or modify the carboxylic acid functionalities.

-

Esterification: The carboxylic acid groups are typically converted to esters (e.g., methyl or ethyl esters) to facilitate purification and handling.

-

Purification of the cis-diastereomer: The crude product will likely contain a mixture of cis and trans isomers. Purification by column chromatography is necessary to isolate the desired cis-diester.

-

Chiral Resolution: The racemic cis-diester must be resolved into its individual enantiomers. This can be achieved through various methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

-

Hydrolysis: The separated chiral ester is then hydrolyzed under acidic or basic conditions to yield the final (2R,3S)-azetidine-2,3-dicarboxylic acid.

Purification of Diastereomers

The separation of cis and trans diastereomers is a critical step in the synthesis. This is typically achieved using column chromatography on silica gel. The choice of solvent system for elution is determined empirically to achieve optimal separation of the isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the azetidine ring due to spin-spin coupling. The chemical shifts of the protons attached to the chiral carbons (C2 and C3) would be of particular interest for confirming the relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the two carboxylic acid carbons, typically in the range of 170-180 ppm. The two carbons of the azetidine ring will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid groups. A strong carbonyl (C=O) stretching absorption is expected around 1700-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Biological Activity and Mechanism of Action

The primary biological target of (2R,3S)-azetidine-2,3-dicarboxylic acid is the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.

Interaction with NMDA Receptors

(2R,3S)-Azetidine-2,3-dicarboxylic acid has been characterized as a partial agonist at specific NMDA receptor subtypes.[1] The following table summarizes the key pharmacological data:

| Parameter | Value | Receptor Subtype | Source |

| Binding Affinity (Ki) | 21 µM | Native NMDA Receptors | [1] |

| Efficacy (EC₅₀) | 230 µM | NR1/NR2D | [1] |

| Efficacy (EC₅₀) | 720 µM | NR1/NR2C | [1] |

This data indicates that (2R,3S)-azetidine-2,3-dicarboxylic acid has a moderate affinity for NMDA receptors and acts as a partial agonist, with a preference for the NR2D subunit-containing receptors.

Mechanism of Action and Signaling Pathway

NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.

The binding of an agonist, such as (2R,3S)-azetidine-2,3-dicarboxylic acid, to the glutamate binding site on the NR2 subunit of the NMDA receptor, along with the binding of a co-agonist (glycine or D-serine) to the NR1 subunit, and depolarization of the postsynaptic membrane to relieve the magnesium block, leads to channel opening.

Caption: Simplified signaling pathway following the activation of NMDA receptors by (2R,3S)-azetidine-2,3-dicarboxylic acid.

Experimental Protocols

The following sections provide generalized protocols for the biological characterization of (2R,3S)-azetidine-2,3-dicarboxylic acid. These protocols should be adapted to specific experimental needs and laboratory conditions.

Radioligand Binding Assay for NMDA Receptors

This protocol describes a competitive binding assay to determine the affinity of (2R,3S)-azetidine-2,3-dicarboxylic acid for the NMDA receptor.

Materials:

-

Rat cortical membranes (source of native NMDA receptors)

-

[³H]CGP39653 (radioligand)

-

(2R,3S)-Azetidine-2,3-dicarboxylic acid (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled glutamate (for non-specific binding determination)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a dilution series of (2R,3S)-azetidine-2,3-dicarboxylic acid in binding buffer.

-

To each well of a microplate, add:

-

A fixed concentration of [³H]CGP39653.

-

The appropriate concentration of the test compound.

-

Rat cortical membranes.

-

-

For non-specific binding wells, add a high concentration of unlabeled glutamate instead of the test compound.

-

Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound, which can then be converted to a Ki value.

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the use of TEVC to measure the functional activity of (2R,3S)-azetidine-2,3-dicarboxylic acid at specific NMDA receptor subtypes expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for NMDA receptor subunits (e.g., NR1 and NR2D)

-

Two-electrode voltage clamp setup (amplifier, micromanipulators, recording chamber)

-

Recording solution (e.g., ND96)

-

(2R,3S)-Azetidine-2,3-dicarboxylic acid

-

Glutamate and glycine

Procedure:

-

Prepare and inject cRNA for the desired NMDA receptor subunits into Xenopus oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a solution containing a fixed concentration of glutamate and glycine to elicit a baseline NMDA receptor-mediated current.

-

Apply different concentrations of (2R,3S)-azetidine-2,3-dicarboxylic acid in the presence of the co-agonists.

-

Record the current responses at each concentration.

-

Analyze the data to construct a dose-response curve and determine the EC₅₀ value and the maximal efficacy of the compound.

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

(2R,3S)-Azetidine-2,3-dicarboxylic acid is a valuable pharmacological tool for the study of NMDA receptors. Its defined stereochemistry and partial agonist activity at specific receptor subtypes make it a useful probe for dissecting the complex pharmacology of excitatory neurotransmission. This guide has provided a comprehensive overview of its basic properties, synthesis, and biological characterization. It is our hope that this information will serve as a valuable resource for researchers in their efforts to advance our understanding of the central nervous system and to develop novel therapeutics for neurological disorders.

References

-

Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., ... & Bunch, L. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-115. [Link]

-

PubChem. (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Arakawa, Y., Murakami, T., Ozawa, F., & Yoshifuji, S. (2003). Stereospecific synthesis of azetidine-cis-2,3-dicarboxylic acid. Chemical and Pharmaceutical Bulletin, 51(1), 96-97. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

npi electronic GmbH. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

Sources

biological activity of (2R,3S)-azetidine-2,3-dicarboxylic Acid

This guide details the biological activity, pharmacological profile, and experimental characterization of (2R,3S)-azetidine-2,3-dicarboxylic acid (often abbreviated as D-cis-ADC ).

Executive Summary

(2R,3S)-Azetidine-2,3-dicarboxylic acid is a conformationally restricted analogue of the neurotransmitter L-glutamate. Unlike its stereoisomer L-trans-ADC (which is a potent full agonist), the (2R,3S) isomer functions as a partial agonist at N-methyl-D-aspartate (NMDA) receptors. It is a critical molecular probe for studying the structural requirements of the glutamate binding site, particularly for distinguishing between agonist efficacy and binding affinity across different NMDA receptor subunits (GluN2A–D).

Chemical Identity & Stereochemistry

The azetidine-2,3-dicarboxylic acid (ADC) scaffold contains two chiral centers, resulting in four stereoisomers.[1][2][3] The biological activity is strictly dependent on the absolute configuration.

-

IUPAC Name: (2R,3S)-azetidine-2,3-dicarboxylic acid

-

Common Designation: D-cis-ADC

-

Structural Characteristics:

-

Ring: 4-membered azetidine heterocycle (rigidifies the glutamate backbone).

-

Configuration: The C2-carboxylate and C3-carboxylate are in a cis relationship (on the same face of the ring).

-

Chirality: The C2 center has the (R) configuration (D-series), while the C3 center has the (S) configuration.

-

Stereochemical Correlation Table

| Isomer | Configuration | Designation | NMDA Receptor Activity |

|---|---|---|---|

| (2R,3S) | Cis | D-cis-ADC | Partial Agonist |

| (2S,3R) | Cis | L-cis-ADC | Inactive / Low Affinity |

| (2S,3S) | Trans | L-trans-ADC | Potent Full Agonist |

| (2R,3R) | Trans | D-trans-ADC | Inactive / Low Affinity |

Note: The "L" and "D" designations typically refer to the configuration at the

-carbon (C2) relative to standard amino acids. L-glutamate is (S); thus, the potent L-trans-ADC is (2S,3S). The (2R,3S) isomer discussed here belongs to the D-series at C2.

Pharmacological Profile

Primary Target: NMDA Receptors

The (2R,3S) isomer binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex.

-

Binding Affinity (

): Approximately 21-

Context: It binds with roughly 2-fold lower affinity than the full agonist L-trans-ADC (

M) but significantly higher affinity than the inactive isomers.[2]

-

-

Functional Efficacy: Partial Agonist.[2][4]

-

It induces a sub-maximal channel opening compared to L-glutamate or L-trans-ADC.

-

Subunit Selectivity & Potency

While (2R,3S)-ADC activates all GluN2 subtypes, its partial agonist nature is most characterized at specific subunits.

-

GluN2C / GluN2D Subtypes:

-

Displays medium-range micromolar potency (

M).[2] -

Acts as a partial agonist, eliciting lower maximal currents (

) than glutamate.

-

-

GluN2A / GluN2B Subtypes:

-

Lower potency and efficacy.

-

Often used to probe the "closure" mechanism of the ligand-binding domain (LBD). The rigid cis structure prevents the full "clam-shell" closure required for maximal channel activation.

-

Mechanistic Insight

The (2R,3S) geometry forces the distal carboxylate (C3) into a position that can interact with the arginine residues in the binding pocket (e.g., Arg518 in GluN2A) but imposes a steric strain that prevents the complete domain closure observed with L-glutamate. This "stalled" closure state results in a lower probability of channel opening (

Experimental Methodologies

Radioligand Binding Assay

To determine affinity (

Protocol:

-

Membrane Preparation: Isolate synaptic membranes from rat forebrain (rich in NMDA receptors).

-

Ligand: Use

CGP39653 (a competitive NMDA antagonist) as the radioligand (conc. ~2 nM). -

Incubation: Incubate membranes with radioligand and varying concentrations of (2R,3S)-ADC (

to -

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to-

Expected Result:

in the low micromolar range (~20–30

-

Two-Electrode Voltage Clamp (TEVC)

To determine functional potency (

Protocol:

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding GluN1 and specific GluN2 subunits (e.g., GluN1/GluN2D) at a 1:1 ratio.

-

Recording Solution:

-free Barth’s solution (to prevent channel block) containing 10 -

Clamping: Impale oocyte with two electrodes (filled with 3M KCl) and clamp voltage at -60 mV.

-

Application: Perfuse (2R,3S)-ADC in increasing concentrations.

-

Normalization: Apply a saturating dose of L-glutamate (100

M) at the end to define -

Data: Plot dose-response curves.

-

Validation: (2R,3S)-ADC should elicit a response that plateaus below the glutamate

(indicating partial agonism).

-

Visualization of Signaling & Workflow

Figure 1: NMDA Receptor Activation Logic

This diagram illustrates the bifurcation in signaling efficacy between the full agonist (L-trans) and the partial agonist (D-cis / 2R,3S).

Caption: Mechanistic divergence of ADC isomers. (2R,3S)-ADC induces partial LBD closure, limiting channel opening probability.

Comparative Data Summary

| Compound | Stereochemistry | NMDA Affinity ( | GluN2D Potency ( | Efficacy Type |

| L-Glutamate | (S) | ~0.1 | ~2 | Full Agonist |

| L-trans-ADC | (2S,3S) | 10 | 50 | Full Agonist |

| (2R,3S)-ADC | (2R,3S) / D-cis | 21 | 230 | Partial Agonist |

| D-trans-ADC | (2R,3R) | >90 | >1000 | Inactive |

References

-

Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-117.

-

Hansen, K. B., et al. (2008). Structural determinants of agonist efficacy at the glutamate binding site of N-methyl-D-aspartate receptors. Molecular Pharmacology, 74(1), 110-117.

-

Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.

Sources

Evaluating Novel Ligands: A Technical Framework for NMDA Receptor Agonist Validation

Executive Summary: The Agonist Paradox

The N-methyl-D-aspartate receptor (NMDAR) represents a "Goldilocks" target in neuropharmacology. While antagonists like memantine and ketamine have found success in Alzheimer’s and depression, NMDAR agonists are the holy grail for treating schizophrenia (addressing the glutamate hypofunction hypothesis) and cognitive decline.

However, developing an NMDAR agonist is fraught with a specific peril: Excitotoxicity . A compound that activates the receptor too strongly or for too long will induce massive calcium influx, mitochondrial collapse, and neuronal death.

This guide outlines a rigorous, self-validating technical framework for characterizing a novel NMDAR agonist candidate ("Compound X"). It prioritizes the differentiation between synaptic efficacy (desired) and extrasynaptic toxicity (undesired).

Mechanistic Grounding: The Coincidence Detector

To validate Compound X, one must first understand the specific activation logic of the NMDAR complex. Unlike AMPA receptors, NMDARs are "coincidence detectors" requiring three simultaneous events:[1]

-

Glutamate Binding: At the GluN2 subunit.[2]

-

Co-Agonist Binding: Glycine or D-Serine at the GluN1 subunit.

-

Membrane Depolarization: To expel the Magnesium (

) ion blocking the pore.

Strategic Insight: Most modern agonist discovery targets the Glycine/D-Serine site (GluN1) or acts as a Positive Allosteric Modulator (PAM) . Direct agonists at the Glutamate site (GluN2) carry an unacceptably high risk of seizures and excitotoxicity.

Visualization: NMDAR Activation Logic

Figure 1: The "AND" gate logic of NMDAR activation. Compound X must satisfy or modulate one of the input nodes without bypassing the voltage-dependent Mg2+ check.

Phase I: Functional Characterization (In Vitro)[3]

The gold standard for NMDAR pharmacology is Whole-Cell Patch-Clamp Electrophysiology . Radioligand binding assays are insufficient because they cannot distinguish between an agonist, an antagonist, or a desensitizing agent.

Protocol: Voltage-Clamp Ramp Recording

Objective: Determine if Compound X acts as a full agonist, partial agonist, or modulator.

System: HEK293 cells co-transfected with GluN1 and GluN2A (or GluN2B) cDNA. Note: Using heterologous cells isolates the specific subunit combination, which is impossible in brain slices.

Step-by-Step Workflow:

-

Preparation: Transfect HEK293 cells with GluN1/GluN2 plasmids + GFP (marker) 24–48 hours prior.

-

Rig Setup: Whole-cell configuration. Internal solution: Cs-based (to block

channels). External solution: -

Baseline: Clamp at -60 mV. Establish a stable baseline current.

-

Application: Fast perfusion (piezo-driven) of Compound X (varying concentrations).

-

Recording: Record peak current (

) and steady-state current ( -

Comparison: Apply saturating Glutamate/Glycine (

) at the end to normalize response (

Data Analysis: Efficacy vs. Potency

A safe therapeutic agonist often requires partial agonism (40-60% efficacy) to avoid neurotoxicity.

| Parameter | Definition | Target Profile for "Compound X" |

| Concentration for 50% max response | Low nanomolar to low micromolar range (High Potency). | |

| Max current relative to endogenous ligand | 40% - 60% (Partial Agonist). 100% indicates high toxicity risk. | |

| Desensitization | Decay of current during sustained application | Moderate. Too fast = no effect; None = excitotoxicity. |

| Hill Slope | Cooperativity of binding | ~1.0 (Standard binding kinetics). |

Phase II: The Safety Threshold (Excitotoxicity Assay)

Before any animal work, you must prove Compound X does not kill neurons. This is the "Go/No-Go" gate.

Protocol: LDH Release Assay in Primary Cortical Cultures

Objective: Quantify neuronal death induced by Compound X compared to NMDA.

-

Culture: Primary rat cortical neurons (DIV 14-21 to ensure high NMDAR expression).

-

Treatment Groups:

-

Vehicle (Control)

-

NMDA (

) + Glycine ( -

Compound X (Titrated:

) -

Compound X + MK-801 (To prove death is NMDAR-dependent)

-

-

Incubation: Expose cells for 24 hours.

-

Measurement: Collect supernatant. Measure Lactate Dehydrogenase (LDH) via colorimetric assay (absorbance at 490 nm).

-

Validation Rule: If Compound X at therapeutic concentrations causes >15% cell death relative to control, the candidate is terminated .

Phase III: Synaptic Plasticity (Ex Vivo Efficacy)

If the compound is safe (Phase II) and binds (Phase I), does it actually improve neuroplasticity?

Protocol: Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: Measure the facilitation of LTP, a cellular correlate of memory.

Workflow:

-

Slice Prep: Prepare

acute hippocampal slices from mice. Recover in oxygenated ACSF. -

Electrode Placement:

-

Stimulating Electrode: Schaffer Collaterals.

-

Recording Electrode: CA1 Dendritic layer (Stratum Radiatum).

-

-

Baseline: Stimulate at 0.033 Hz. Record Field Excitatory Postsynaptic Potentials (fEPSPs) for 20 mins.

-

Induction: Apply a weak Theta Burst Stimulation (TBS) – sub-threshold for maximal LTP.

-

Treatment: Perfusion of Compound X during the induction phase.

-

Outcome: Measure the slope of the fEPSP 60 minutes post-induction.

-

Success Criteria: Compound X treated slices show significantly higher fEPSP slope (% of baseline) compared to Vehicle.

-

Visualization: The Validation Workflow

Figure 2: The critical path for NMDAR agonist development. Note the "Safety Gate" at Phase II.

References

-

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease.[3] Nature Reviews Neuroscience, 14(6), 383-400. [Link]

-

Traynelis, S. F., et al. (2010).[4] Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. [Link]

-

Coyle, J. T. (2006). Glutamate and schizophrenia: beyond the dopamine hypothesis. Cellular and Molecular Neurobiology, 26(4-6), 365-384. [Link]

-

Hansen, K. B., et al. (2018).[5] Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 73 (4) 298-487.[5] [Link]

-

Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature Reviews Neuroscience, 11(10), 682-696. [Link]

Sources

A Technical Guide to the Conformational Analysis of Azetidine Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine dicarboxylic acids represent a class of conformationally constrained amino acid analogs that have garnered significant interest in medicinal chemistry. Their rigid four-membered ring structure provides a unique scaffold for the design of potent and selective ligands for various biological targets, particularly glutamate receptors. Understanding the three-dimensional conformation of these molecules is paramount to elucidating their structure-activity relationships (SAR) and optimizing their pharmacological properties. This guide provides an in-depth technical overview of the core experimental and computational methodologies employed in the conformational analysis of azetidine dicarboxylic acids. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. Through a synergistic approach, this guide aims to equip researchers with the knowledge to comprehensively characterize the conformational landscape of these promising therapeutic agents.

Introduction: The Significance of Conformational Rigidity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and non-planar nature impart a significant degree of conformational rigidity, which can be strategically exploited to pre-organize functional groups for optimal interaction with a biological target.[2] When substituted with two carboxylic acid moieties, these molecules become constrained analogs of endogenous amino acids like glutamate and aspartate, making them valuable tools for probing and modulating the activity of excitatory amino acid receptors.[3]

The therapeutic potential of azetidine dicarboxylic acids is intrinsically linked to their three-dimensional structure. The relative orientation of the carboxylic acid groups, governed by the puckering of the azetidine ring and the stereochemistry of the substituents, dictates the molecule's ability to bind to a specific receptor subtype. Therefore, a thorough conformational analysis is not merely an academic exercise but a critical step in the rational design of novel therapeutics. This guide will explore the key techniques that allow scientists to visualize and understand these molecular architectures.

The Puckered World of the Azetidine Ring

Unlike their aromatic counterparts, saturated four-membered rings like azetidine are not planar. The ring adopts a "puckered" or bent conformation to alleviate torsional strain. This puckering is a dynamic process, and the ring can invert between different puckered states. The degree of puckering is often described by a dihedral angle. For the parent azetidine molecule, gas-phase electron diffraction studies have determined this angle to be approximately 37°.[4]

The substituents on the azetidine ring, particularly the bulky carboxylic acid groups, have a profound influence on the preferred ring conformation.[5] Steric and electronic interactions between the substituents and the ring atoms will favor certain puckered states over others. The interplay of these forces determines the equilibrium geometry of the molecule, which in turn defines its biological activity.

Experimental Approaches to Unraveling Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For azetidine dicarboxylic acids, ¹H NMR is particularly informative.

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbon atoms) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these ³JHH values, one can deduce the relative orientation of protons on the azetidine ring and, by extension, the ring's pucker.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. Strong NOE signals between protons on the same face of the ring can confirm a specific puckered conformation.

Broadening of NMR signals can sometimes be observed due to the conformational dynamics of the azetidine moiety in solution.[6]

Experimental Protocol: ¹H NMR Analysis of an Azetidine Dicarboxylic Acid

-

Sample Preparation: Dissolve 5-10 mg of the purified azetidine dicarboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the chemical shifts of all proton signals.

-

Measure the coupling constants (³JHH) from the fine structure of the signals.

-

Integrate the signals to determine the relative number of protons.

-

-

2D NMR Experiments (for complex spectra):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to identify coupled proton networks.

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations.

-

-

Conformational Interpretation: Use the measured coupling constants and NOE data to build a model of the predominant solution-state conformation.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state.[7] It is considered the "gold standard" for conformational analysis as it yields precise bond lengths, bond angles, and dihedral angles. For azetidine derivatives, X-ray crystallography can definitively establish the ring pucker and the relative stereochemistry of the substituents.[8][9]

It is crucial to recognize that the conformation observed in the crystal lattice may be influenced by packing forces and may not be the sole conformation present in solution. However, the solid-state structure provides a critical, energetically favorable reference point for computational studies.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Computational Strategies for a Deeper Understanding

Computational chemistry offers a powerful suite of tools to complement experimental data and provide a more complete picture of the conformational landscape of azetidine dicarboxylic acids.[10]

Density Functional Theory (DFT): The Quantum Mechanical Approach

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[11] It can be employed to:

-

Optimize Geometries: Find the lowest energy (most stable) conformation of a molecule.

-

Calculate Relative Energies: Determine the energy differences between various possible conformers (e.g., different puckered states).

-

Predict NMR Parameters: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the computed conformation.

Recent studies have utilized DFT calculations to investigate the biosynthesis and reaction mechanisms of azetidine-containing molecules, highlighting the method's utility in understanding these strained ring systems.[12][13]

Molecular Dynamics (MD) Simulations: Capturing Molecular Motion

While DFT provides a static picture of a molecule's conformation, MD simulations allow us to observe its dynamic behavior over time.[14] In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field. These simulations can:

-

Explore the Conformational Landscape: Identify all accessible conformations and the energy barriers between them.[15]

-

Simulate Solvent Effects: Explicitly include solvent molecules to understand their influence on conformation.

-

Study Binding Interactions: Simulate the interaction of an azetidine dicarboxylic acid with its biological target to understand the conformational changes that occur upon binding.

MD simulations have been used to parameterize and evaluate the behavior of azetidine-2-carboxylic acid in comparison to proline, providing insights into its effects on peptide conformation.[16]

Caption: Integrated Computational Conformational Analysis Workflow.

Synergy Between Experiment and Theory: A Holistic View

The most robust conformational analysis is achieved by integrating experimental and computational data. For instance, the crystal structure can serve as an excellent starting point for MD simulations. The results of the simulations can then be validated by comparing calculated NMR parameters with experimental spectra. This iterative process of experiment and theory provides a high degree of confidence in the final conformational model.

Table 1: Comparison of Conformational Analysis Techniques

| Technique | Phase | Information Obtained | Advantages | Limitations |

| ¹H NMR Spectroscopy | Solution | Time-averaged conformation, dynamic processes | Non-destructive, provides information on dynamics | Indirect structural information, can be complex to interpret |

| X-ray Crystallography | Solid | Precise 3D structure in the solid state | Unambiguous, high resolution | Crystal packing forces may influence conformation, requires single crystals |

| DFT Calculations | Gas Phase/Implicit Solvent | Optimized geometries, relative energies | High accuracy for small molecules, predictive power | Computationally expensive, may not fully capture solvent effects |

| MD Simulations | Explicit Solvent | Conformational landscape, dynamic behavior | Provides a dynamic picture, includes explicit solvent | Accuracy depends on the force field, computationally intensive |

Applications in Drug Development

A detailed understanding of the conformational preferences of azetidine dicarboxylic acids is crucial for structure-based drug design. By knowing the bioactive conformation, medicinal chemists can:

-

Design More Potent Analogs: Modify the scaffold to lock the molecule in its active conformation, thereby reducing the entropic penalty of binding.

-

Improve Selectivity: Tailor the conformation to favor binding to a specific receptor subtype over others.

-

Enhance Pharmacokinetic Properties: The conformation can influence properties such as solubility and membrane permeability.[17]

The stereocontrolled synthesis of azetidine-2,3-dicarboxylic acid isomers and their subsequent pharmacological evaluation at NMDA receptors has demonstrated how different conformations lead to varied affinities and agonist potencies at different receptor subtypes.[3]

Conclusion and Future Perspectives

The conformational analysis of azetidine dicarboxylic acids is a multifaceted endeavor that requires a combination of sophisticated experimental and computational techniques. As our understanding of the intricate relationship between conformation and biological activity grows, so too will our ability to design novel and effective therapeutics based on this unique chemical scaffold. Future advancements in NMR spectroscopy, such as real-time monitoring of enzymatic reactions, and the development of more accurate and efficient computational models, including machine learning potentials, will undoubtedly further enhance our capabilities in this exciting field of research.[18]

References

- Benchchem. X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide.

- ResearchGate. The structures of the azetidine derivatives optimized at the B3MP2...

- ResearchGate. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.

- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 2021-03-24.

- PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis. 2025-02-04.

- Wikipedia. Azetidine-2-carboxylic acid.

- PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. 1990.

- PharmaBlock. Azetidines in Drug Discovery.

- ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.

- ACS Publications. Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine.

- RSC Publishing. Ring puckering of azetidine: an electron diffraction study.

- PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. 2023-01-21.

- ResearchGate. Resolution of D -azetidine-2-carboxylic acid. 2025-08-09.

- ResearchGate. Molecular basis for azetidine-2-carboxylic acid biosynthesis.

- MIT Department of Chemistry. Scientists use computational modeling to guide a difficult chemical synthesis. 2024-06-27.

- Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. 2025-04-10.

- PubMed. Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. 2025-07-03.

- PubMed. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors.

- PubMed. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations.

- PubMed Central. Modeling pyranose ring pucker in carbohydrates using machine learning and semi‐empirical quantum chemical methods. 2022-09-27.

- ResearchGate. Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations | Request PDF. 2023-04-24.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 18. Modeling pyranose ring pucker in carbohydrates using machine learning and semi‐empirical quantum chemical methods - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the SAR of Azetidine-2,3-Dicarboxylic Acid Isomers

Executive Summary

The conformational restriction of neurotransmitters is a fundamental strategy in medicinal chemistry to dissect receptor subtype selectivity. Azetidine-2,3-dicarboxylic acid (2,3-ADC) represents a critical scaffold in this domain. As a rigid analogue of L-glutamate and L-aspartate, 2,3-ADC constrains the flexible glutamate backbone into a four-membered azetidine ring, reducing the entropic penalty of binding and offering a probe for specific pharmacophores.

This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 2,3-ADC isomers. Unlike its structural relatives—the proline analogue azetidine-2-carboxylic acid (Aze) or the mGluR agonist azetidine-2,4-dicarboxylic acid (t-ADA)—2,3-ADC exhibits a unique profile as a potent NMDA receptor agonist and a competitive inhibitor of excitatory amino acid transporters (EAATs) .

Stereochemical Landscape

The biological activity of 2,3-ADC is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C2 and C3), giving rise to four distinct stereoisomers.

The Four Isomers[1]

-

L-trans-2,3-ADC: (2S,3R) – The primary bioactive isomer for NMDA receptors.

-

D-trans-2,3-ADC: (2R,3S) – Low affinity.

-

L-cis-2,3-ADC: (2S,3S) – Low affinity.

-

D-cis-2,3-ADC: (2R,3R) – Partial agonist activity.

Structural Visualization

The following diagram illustrates the stereochemical relationships and the critical "glutamate pharmacophore" alignment within the azetidine ring.

Structure-Activity Relationship (SAR)

The SAR of 2,3-ADC is defined by the spatial orientation of the distal carboxylate (C3) relative to the α-amino acid moiety (C2).

NMDA Receptor Interaction

The L-trans isomer aligns the distal carboxylate in an extended conformation that mimics the bioactive pose required for NMDA receptor activation.

-

Selectivity Profile: L-trans-2,3-ADC displays significant potency at the NR1/NR2D subtype (EC50 ≈ 50 µM), with 9.4-fold selectivity over NR1/NR2A.[1]

-

Mechanism: It acts as a full agonist at the glutamate binding site.

-

Binding Affinity (Ki):

Glutamate Transporter (EAAT) Modulation

A critical distinction exists between 2,3-ADC and its five-membered ring counterpart, pyrrolidine-2,3-dicarboxylic acid (PDC).

-

PDC (Pyrrolidine): Acts as a transportable substrate. The ring is flexible enough to accommodate the transporter's translocation mechanism.

-

ADC (Azetidine): The trans-2,3-ADC isomer acts primarily as a competitive inhibitor (blocker) . The high ring strain and rigidity of the four-membered ring likely prevent the conformational changes in the EAAT protein required to translocate the substrate across the membrane. This makes 2,3-ADC a valuable tool for blocking uptake without inducing heteroexchange release.

SAR Logic Flow

The following decision tree illustrates how structural modifications translate to biological outcomes.

Synthesis Strategies

Accessing specific isomers of 2,3-ADC requires stereocontrolled synthetic pathways.[1] Two primary methodologies are dominant in the literature.

Photochemical Ring Contraction (Fowler's Method)

This is the classical route to generate the bicyclic scaffold, followed by oxidation.

-

Starting Material: N-methoxycarbonyl-1,2-dihydropyridine.

-

Step 1 (Photolysis): UV irradiation induces electrocyclic ring closure to form a bicyclic azetidine (2-azabicyclo[2.2.0]hex-5-ene).

-

Step 2 (Oxidative Cleavage): Ruthenium tetroxide (RuO4) oxidation cleaves the alkene bridge to yield the cis-2,3-dicarboxylic acid.

-

Step 3 (Epimerization): Treatment with base (e.g., NaOMe) epimerizes the cis-ester to the thermodynamically more stable trans-isomer.

Functionalization of Azetidin-3-one

A more modern approach allows for divergent synthesis.

-

Starting Material: N-protected azetidin-3-one.

-

Step 1 (Wittig Reaction): Olefination of the ketone.

-

Step 2 (Hydrogenation): Stereoselective reduction establishes the C2/C3 stereochemistry.

Experimental Protocols

Protocol: NMDA Receptor Binding Assay

Validating affinity of synthesized isomers.

Reagents:

-

Ligand: [3H]CGP39653 (NMDA antagonist radioligand).[1]

-

Tissue: Rat brain cortical membranes (well-washed to remove endogenous glutamate).

-

Buffer: 50 mM Tris-acetate, pH 7.0.

Procedure:

-

Preparation: Thaw frozen membrane aliquots and resuspend in Tris-acetate buffer. Centrifuge (48,000 x g, 20 min) and wash 3 times to ensure removal of endogenous amino acids.

-

Incubation: In a 96-well plate, mix:

-

50 µL Membrane suspension (100-200 µg protein).

-

25 µL [3H]CGP39653 (Final conc. 2 nM).

-

25 µL Test compound (2,3-ADC isomer) at varying concentrations (0.1 µM – 1 mM).

-

-

Equilibrium: Incubate for 60 minutes at 4°C (on ice) to minimize receptor degradation and uptake.

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

-

Quantification: Count radioactivity via liquid scintillation spectroscopy.

-

Analysis: Calculate Ki using the Cheng-Prusoff equation:

.

Protocol: Glutamate Uptake Inhibition (EAAT)

Determining blocker vs. substrate activity.

Procedure:

-

System: Synaptosomes or HEK293 cells stably expressing EAAT1/2.

-

Substrate: [3H]L-Glutamate (20 nM) + unlabeled L-Glutamate (2 µM).

-

Assay: Pre-incubate cells with 2,3-ADC (100 µM) for 10 min.

-

Initiation: Add [3H]Glutamate. Incubate for 5 min at 37°C.

-

Stop: Rapid wash with ice-cold Choline-Cl buffer.

-

Differentiation: To distinguish substrate from blocker, perform a heteroexchange assay . Pre-load cells with [3H]Glutamate, wash, then apply non-labeled 2,3-ADC. If 2,3-ADC induces release of [3H]Glutamate, it is a substrate. If no release occurs, but uptake is blocked in the forward assay, it is a non-transportable inhibitor.

Comparison of Cyclic Analogues

| Compound | Ring Size | Conformation | NMDA Activity | EAAT Activity |

| L-Glutamate | Linear | Flexible | Agonist (All subtypes) | Substrate |

| 2,3-ADC (Trans) | 4-membered | Rigid / Extended | Agonist (NR2D sel.) | Inhibitor (Blocker) |

| 2,3-PDC (Trans) | 5-membered | Semi-rigid | Agonist | Substrate |

| t-ADA (2,4-ADC) | 4-membered | Rigid | Inactive / Weak | Inhibitor |

References

-

Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids

-

Source: Sivaprakasam, M., et al. (2008).[1] ChemMedChem.

- Significance: Definitive paper on the synthesis and NMDA selectivity of all four 2,3-ADC isomers.

-

-

Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism. [2]

- Source:Neuropharmacology.

- Significance: Establishes the profile of the structural isomer (2,4-ADC) for comparison.

-

Excitatory amino acid transporters: keeping up with glutam

- Source: Vandenberg, R.J., & Ryan, R.M. (2013). Physiological Reviews.

- Significance: Comprehensive review of EAAT inhibitors and substrates, referencing rigid analogue behaviors.

-

Synthesis of L-Azetidine-2-Carboxylic Acid.

- Source: Jin, J., & Zhang, J. (2011).

- Significance: Provides foundational chemistry for the azetidine ring closure relevant to ADC synthesis.

Sources

- 1. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereospecific Synthesis of cis-Azetidine-2,3-dicarboxylic Acid

[1][2]

Abstract & Utility

cis-Azetidine-2,3-dicarboxylic acid (cis-ADC) is a high-value heterocyclic amino acid. Its rigid azetidine core locks the carboxylic acid groups into a specific spatial arrangement, making it a potent tool for mapping the agonist binding sites of excitatory amino acid transporters (EAATs) and NMDA receptors. Unlike linear analogues, cis-ADC resists conformational averaging, providing precise structure-activity relationship (SAR) data.

Retrosynthetic Analysis

The challenge in synthesizing cis-ADC lies in the thermodynamic instability of the strained four-membered ring and the repulsion between the cis-carboxylic acids. Standard cyclization methods often yield the thermodynamically favored trans isomer or mixtures.

This protocol utilizes a "Dewar Benzene" strategy :

-

Ring Construction: A photochemical 4

-electrocyclization of a 1,2-dihydropyridine derivative forms a strained bicyclic system (2-azabicyclo[2.2.0]hex-5-ene). -

Stereocontrol: The cis-fusion of the bicyclic intermediate guarantees the cis relationship of the bridgehead carbons.

-

Functionalization: Oxidative cleavage of the remaining alkene delivers the two carboxylic acid groups with perfect retention of stereochemistry.

Pathway Visualization

Figure 1: Stereospecific route via photo-isomerization of dihydropyridine.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Reductive Carbamoylation)

The 1,2-dihydropyridine ring is unstable and prone to oxidation or polymerization. It must be protected immediately as the carbamate.

Reagents:

-

Pyridine (Reagent Grade)

-

Methyl Chloroformate (ClCOOMe)

-

Sodium Borohydride (NaBH

) -

Methanol (anhydrous)

Step-by-Step:

-

Activation: Cool a solution of pyridine (50 mmol) in anhydrous methanol (100 mL) to -78°C.

-

Addition: Add methyl chloroformate (55 mmol) dropwise. The solution will turn yellow/orange, indicating the formation of the N-methoxycarbonylpyridinium salt.

-

Reduction: Add NaBH

(55 mmol) in small portions over 30 minutes. Maintain temperature below -70°C to prevent over-reduction to the tetrahydropyridine. -

Workup: Quench with water, extract with diethyl ether, and wash with cold 1M HCl (to remove unreacted pyridine). Dry over MgSO

and concentrate in vacuo. -

Outcome: Isolate N-methoxycarbonyl-1,2-dihydropyridine as a pale yellow oil. Use immediately in Phase 2.

Phase 2: Photochemical Electrocyclization

This is the stereodefining step. The 4

Equipment:

-

High-pressure Mercury Lamp (e.g., 400W)

-

Pyrex filter (cutoff

< 280 nm to prevent degradation) -

Immersion well reactor (quartz or Pyrex)

Step-by-Step:

-

Preparation: Dissolve the fresh 1,2-dihydropyridine (from Phase 1) in diethyl ether (0.05 M concentration). Degas the solution with Argon for 20 minutes (oxygen quenches the excited state).

-

Irradiation: Irradiate the solution at 0°C (ice bath cooling for the reactor jacket) through the Pyrex filter. Monitor reaction progress by TLC (disappearance of the UV-active dihydropyridine spot).

-

Duration: Typically 4–12 hours depending on lamp intensity.

-

Purification: Evaporate solvent. The product, 2-methoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene, is a stable oil and can be purified by flash chromatography (Silica, Hexane/EtOAc) if necessary, though crude is often sufficient.

Phase 3: Oxidative Cleavage (Ruthenium Tetroxide)

Ruthenium tetroxide (RuO

Reagents:

-

RuO

hydrate (Catalytic, 5 mol%) -

Sodium Periodate (NaIO

, 4.0 equiv) -

Solvent: CCl

/CH

Step-by-Step:

-

Setup: To a biphasic mixture of the bicyclic alkene (10 mmol) in the solvent system (50 mL), add NaIO

(40 mmol). -

Catalyst: Add RuO

hydrate (0.5 mmol). The reaction mixture will turn yellow/black. Vigorously stir at room temperature. -

Monitoring: The reaction is complete when the starting material is consumed (NMR or TLC). Usually 12–24 hours.

-

Quench: Add isopropanol (5 mL) to destroy excess RuO

(precipitates black RuO -

Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract continuously with ethyl acetate (24 hours) or lyophilize.

-

Deprotection (Optional): The resulting product is N-methoxycarbonyl-cis-azetidine-2,3-dicarboxylic acid. To obtain the free amino acid, hydrolyze with 6M HCl at reflux for 2 hours, then purify via ion-exchange chromatography (Dowex 50W).

Quality Control & Validation Data

| Parameter | Specification | Method of Verification |

| Identity | cis-Azetidine-2,3-dicarboxylic acid | 1H NMR (D2O): Coupling constant |

| Stereochemistry | cis vs trans | J-coupling: |

| Purity | >95% | HPLC (C18 column, aqueous mobile phase) |

| Appearance | White crystalline solid | Visual Inspection |

Key NMR Signals (Dimethyl ester derivative for ease of analysis):

- 4.87 (dd, H-2)[1]

- 3.76 (s, OMe)

-

Coupling constant

typically ~8 Hz for the cis isomer in azetidine systems.

Troubleshooting & Critical Parameters

-

Issue: Low Yield in Photolysis.

-

Cause: Polymerization of dihydropyridine.

-

Solution: Ensure strictly anaerobic conditions (Argon sparge) and use dilute concentrations (<0.05 M). Ensure the Pyrex filter is intact to block high-energy UV (<280 nm) which degrades the product.

-

-

Issue: Incomplete Oxidation.

-

Cause: RuO

deactivation. -

Solution: Add a second portion of NaIO

and fresh RuO

-

-

Issue: Epimerization.

-

Cause: Acidic epimerization during hydrolysis.

-

Solution: Avoid prolonged heating in strong acid. If the free acid is not strictly required, use the N-Boc or N-Cbz protected diester for biological assays, as they are more stable.

-

References

-

Arakawa, Y., et al. (1997). Stereospecific Synthesis of Azetidine-cis-2,3-dicarboxylic Acid. Chemical and Pharmaceutical Bulletin, 45(2), 255–259. Link

-

Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 110–117. Link

-

Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic Acid: From Lily of the Valley to Key Pharmaceuticals. Organic Preparations and Procedures International, 38(5), 427–465. Link

Application Note: Orthogonal Protection Architectures for Azetidine-2,3-Dicarboxylic Acid (Aze) Scaffolds

Abstract & Strategic Significance

Azetidine-2,3-dicarboxylic acid (2,3-Aze) represents a critical class of conformationally constrained amino acids.[1] Structurally, it serves as a rigid analogue of aspartic acid and glutamic acid, locking the peptide backbone into specific torsion angles (

However, the synthesis of 2,3-Aze peptides presents a unique "Three-Point Protection" challenge.[1] The molecule contains three reactive centers—the secondary amine (N1) and two carboxylic acids (C2, C3)—in a highly strained four-membered ring.[1] Standard peptide coupling protocols often fail due to lack of regioselectivity between C2 and C3, or result in ring opening under harsh deprotection conditions.[1]

This guide details a validated Orthogonal Protection Strategy designed to generate the building block Fmoc-Aze(OAllyl)-OH (or its regioisomer).[1] This architecture allows for:

-

Solid Phase Peptide Synthesis (SPPS) via the Fmoc/tBu strategy.

-

Regioselective Side-Chain Functionalization via the Allyl ester.

-

Preservation of Ring Integrity throughout the synthetic sequence.

Strategic Analysis: The Orthogonal Matrix

To successfully incorporate 2,3-Aze into complex targets, the protecting groups (PG) must be removable via non-overlapping mechanisms.[1] We utilize a Base / Acid / Palladium orthogonality matrix.[1]

| Position | Function | Protecting Group | Deprotection Condition | Stability Profile |

| N-1 | Amine (Backbone) | Fmoc (Fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | Stable to Acid, Pd(0) |

| C-2 | Carboxyl (Backbone) | t-Bu (tert-Butyl ester) | 95% TFA (Trifluoroacetic acid) | Stable to Base, Pd(0) |

| C-3 | Carboxyl (Side-chain) | Allyl (Allyl ester) | Pd(PPh | Stable to Acid, Base |

Mechanistic Rationale

-

C2 vs. C3 Reactivity: The C2 carboxylate is

to the nitrogen, making it electronically distinct from the -

Enzymatic Solution: We employ Pig Liver Esterase (PLE) for the desymmetrization of the diester precursor.[1] PLE exhibits high stereospecificity for the cis-azetidine diesters, hydrolyzing one ester group exclusively to yield a chiral mono-acid with >95% ee.[1]

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (The "Avenoza-Couty" Route)

Prerequisite: This step establishes the 2,3-disubstituted azetidine core.[1][2] While [2+2] cycloadditions are common, the ring contraction of pyrrolidines or the cyclization of amino-halobutyrate derivatives provides the most scalable access to the trans and cis diesters.[1]

Reference Method: Modified from Avenoza et al. (1996) and Couty et al. (2008).

-

Reactants: Diethyl 2,3-dibromosuccinate (1.0 eq), Benzylamine (3.0 eq), Acetonitrile.[1]

-

Cyclization: Dissolve diethyl 2,3-dibromosuccinate in MeCN. Add benzylamine dropwise at 0°C. The reaction initially forms the aziridine.[1]

-

Ring Expansion/Rearrangement: Heat to reflux. The intermediate rearranges to form Diethyl 1-benzyl-azetidine-2,3-dicarboxylate .[1]

-

Note: This produces a mixture of cis and trans isomers.[1]

-

-

Purification: Separate isomers via Flash Column Chromatography (SiO

, Hexane/EtOAc gradient). The trans-isomer is typically the major product (thermodynamically favored).[1]

Protocol B: Enzymatic Desymmetrization (Differentiation of C2/C3)

Objective: To selectively hydrolyze one ester group while leaving the other intact, establishing the handle for orthogonal protection.[1]

Reagents:

-

Substrate: cis-Diethyl 1-benzyl-azetidine-2,3-dicarboxylate (10 mmol)

-

Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich, crude lyophilized powder)[1]

-

Buffer: Phosphate buffer (0.1 M, pH 7.0)

-

Solvent: Acetone (10% v/v as co-solvent)[1]

Step-by-Step:

-

Suspension: Suspend the diester (2.9 g, 10 mmol) in 100 mL of Phosphate buffer containing 10 mL Acetone.

-

Initiation: Add PLE (150 mg) to the rapidly stirring mixture at 25°C.

-

pH Stat: The hydrolysis releases acid.[1] Maintain pH at 7.0 by automatic addition of 1.0 M NaOH using a pH-stat titrator.

-

Monitoring: Monitor consumption of NaOH. The reaction typically slows significantly after 1.0 equivalent of base is consumed (approx. 4-6 hours).[1]

-

Workup:

-

Result: Yields (2S,3R)-1-benzyl-3-(ethoxycarbonyl)azetidine-2-carboxylic acid (Mono-acid).

Protocol C: Orthogonal Set Installation (Fmoc/Allyl/tBu)

Objective: Convert the Mono-acid into the SPPS-ready building block.

Workflow:

-

C2-Protection (t-Butyl):

-

C3-Deprotection (Saponification):

-

Treat the diester with LiOH (1.1 eq) in THF/H

O at 0°C. The ethyl ester (C3) is hydrolyzed; the bulky t-butyl ester (C2) remains intact.[1] -

Product: 1-Benzyl-2-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.

-

-

C3-Protection (Allylation):

-

React the free C3-acid with Allyl Bromide (1.2 eq) and Cs

CO -

Product: 1-Benzyl-2-t-butyl-3-allyl azetidine-2,3-dicarboxylate.[1]

-

-

N-Deprotection (Hydrogenolysis):

-

N-Reprotection (Fmoc):

Visualization of the Strategy

The following diagram illustrates the decision tree for selecting the correct protecting group architecture based on the intended application (Solution Phase vs. Solid Phase).

Caption: Decision tree for Orthogonal Protection of Azetidine-2,3-dicarboxylic acid. Route A is preferred for complex peptide synthesis requiring side-chain modification.

Critical Troubleshooting Notes

-

Ring Stability: The azetidine ring is strained (

).[1] Avoid strong Lewis acids (e.g., AlCl -

Hydrogenolysis Risks: When removing N-Benzyl groups in the presence of Allyl esters, use Wilkinson's Catalyst or strictly controlled Pd/C conditions to prevent reduction of the double bond.[1] Alternatively, use the ACE-Cl (1-chloroethyl chloroformate) method for debenzylation, which is strictly chemical and preserves olefins.[1]

-

Epimerization: The C2 proton is acidic.[1] During coupling reactions (EDC/HOBt or HATU), use a base like DIPEA sparingly (1.0 - 2.0 eq) and keep the temperature at 0°C to prevent racemization at the

-center.[1]

References

-

Sivaprakasam, M., et al. (2009).[1][3] "Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors." ChemMedChem, 4(1), 110-117.[1] Link

-

Guanti, G., Narisano, E., & Podgorski, T. (1993).[1] "Enzymatic hydrolysis of azetidine-2,3-dicarboxylic acid esters." Tetrahedron: Asymmetry, 4(12), 2469-2472.[1] Link

-

Avenoza, A., et al. (1996).[1] "Efficient Synthesis of (2S,3S)- and (2R,3R)-Azetidine-2,3-dicarboxylic Acids." Tetrahedron: Asymmetry, 7(3), 721-728.[1] Link[1]

-

Couty, F., & Evano, G. (2006).[1] "Azetidines: new tools for the synthesis of nitrogen heterocycles."[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]

-

Kozikowski, A. P., et al. (1990).[1] "Synthesis of the 2,3- and 2,4-methanoproline analogues of the NMDA receptor antagonist AP5." Journal of Organic Chemistry, 55(19), 5323–5332.[1] Link[1]

Sources

Application Note: Electrophysiological Profiling of (2R,3S)-Azetidine-2,3-dicarboxylic Acid

This Application Note is designed for the electrophysiological characterization of (2R,3S)-azetidine-2,3-dicarboxylic acid (also referred to as D-cis-ADC ).

Based on the stereochemical configuration, this specific isomer is identified as a partial agonist at NMDA receptors, with distinct selectivity profiles for GluN2C and GluN2D subunits compared to the high-affinity full agonist L-trans-ADC [(2S,3R)-isomer].

Compound: (2R,3S)-Azetidine-2,3-dicarboxylic Acid Synonyms: D-cis-ADC, D-cis-Azetidine-2,3-dicarboxylate Target: N-methyl-D-aspartate (NMDA) Receptors (GluN1/GluN2 subunits) Primary Action: Partial Agonist (Subunit Selective) Key Application: Probing GluN2C/GluN2D subunit contribution and analyzing partial agonism kinetics.

Introduction & Mechanism of Action

(2R,3S)-azetidine-2,3-dicarboxylic acid is a conformationally restricted analogue of glutamate. Unlike the flexible glutamate molecule, the azetidine ring locks the carboxylic acid and amine groups into a fixed orientation.

-

Stereochemistry: The (2R,3S) configuration defines a cis relationship between the two carboxylic acid groups. This distinguishes it from the L-trans isomer [(2S,3R)], which is a high-affinity full agonist.

-

Pharmacology: (2R,3S)-ADC acts as a partial agonist at NMDA receptors. It exhibits lower efficacy (maximal current) compared to glutamate or NMDA, particularly at GluN2C and GluN2D containing receptors.

-

Utility: Because it induces a distinct conformational change in the ligand-binding domain (LBD) compared to full agonists, it is a valuable tool for studying the mechanism of channel gating, desensitization, and subunit stoichiometry.

Mechanistic Diagram (NMDA Activation)

Figure 1: Kinetic pathway of NMDA receptor activation by a partial agonist. Note the "Partial LBD Closure" step, which distinguishes (2R,3S)-ADC from full agonists like Glutamate.

Solution Preparation & Handling[1][2][3]

(2R,3S)-ADC is a zwitterionic amino acid derivative. Proper pH adjustment is critical for receptor binding.

Stock Solution Protocol

| Parameter | Specification | Notes |

| Solvent | Ultra-pure Water (Milli-Q) or 100 mM NaOH | Acidic form is less soluble; base aids dissolution. |

| Concentration | 50 mM - 100 mM | High stock conc. required due to low potency (EC50 > 100 µM). |

| pH Adjustment | Adjust to pH 7.2 - 7.4 | Use NaOH/HCl. Critical: The dicarboxylic acid groups must be deprotonated. |

| Storage | -20°C in aliquots | Avoid repeated freeze-thaw cycles. Stable for 3-6 months. |

Working Solutions (ACSF)

Prepare fresh on the day of recording.

-

Low Concentration (Sub-saturating): 10 µM – 50 µM

-

High Concentration (Saturating): 1 mM – 3 mM (Note: Partial agonists require high concentrations to occupy all sites).

-

Co-Agonist: Always include Glycine (10-20 µM) or D-Serine (10 µM) in all recording solutions; NMDA receptors require a co-agonist for activation.

Experimental Setup (In Vitro Electrophysiology)

Rig Requirements

-

Amplifier: Axon MultiClamp 700B or HEKA EPC10 (or equivalent).

-

Perfusion: Fast-exchange system (e.g., Warner Instruments SF-77B or piezo-driven theta glass) is recommended to resolve activation kinetics, though less critical for partial agonists than for fast-desensitizing full agonists.

-

Microscope: IR-DIC optics for slice visualization.

Extracellular Solution (Mg²⁺-Free ACSF)

To record NMDA currents at resting potentials (holding potential -60 to -70 mV), Magnesium must be removed to relieve the voltage-dependent block.

-

Composition (mM): 124 NaCl, 2.5 KCl, 2.5 CaCl₂, 0 MgCl₂ , 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 Glucose.

-

Additives: 10 µM Glycine, 5-10 µM Bicuculline/Picrotoxin (to block GABA_A receptors), 1 µM TTX (optional, to block action potentials).

Protocol: Whole-Cell Patch Clamp Recording

Phase 1: Establish Whole-Cell Configuration

-

Pipette Solution: Cesium-based internal solution to block K+ channels and improve space clamp.

-

Recipe (mM): 130 Cs-Gluconate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH 7.2 with CsOH.

-

-

Seal & Break-in: Obtain a GΩ seal and break in to establish whole-cell mode.

-

Clamp: Hold cell at -70 mV .

-

Baseline: Perfuse Mg²⁺-free ACSF (+Glycine) for 2-5 minutes until the baseline current is stable.

Phase 2: Functional Characterization (Agonist Application)

Since (2R,3S)-ADC is a partial agonist, its response must be normalized to a full agonist (Glutamate or NMDA).

Step-by-Step Workflow:

-

Reference Pulse (Full Agonist):

-

Apply 1 mM Glutamate (or 100 µM NMDA) for 5-10 seconds.

-

Record the peak amplitude (

). -

Washout for 30-60 seconds.

-

-

Test Pulse (Partial Agonist):

-

Apply 1 mM (2R,3S)-ADC for 5-10 seconds.

-

Record the peak amplitude (

) and steady-state current. -

Note: The current will likely be smaller than the glutamate response (e.g., 20-60% of

depending on subunit composition).

-

-

Antagonist Validation (Self-Validating Step):

-

Co-apply 1 mM (2R,3S)-ADC + 50 µM D-AP5 (competitive NMDA antagonist).

-

Result: Current should be completely abolished. This confirms the current is NMDA-receptor mediated and not an off-target artifact.

-

-

Dose-Response (Optional):

-

Apply increasing concentrations of (2R,3S)-ADC (e.g., 10, 30, 100, 300, 1000, 3000 µM).

-

Construct a concentration-response curve to determine EC50.

-

Experimental Workflow Diagram

Figure 2: Sequential perfusion protocol for characterizing partial agonism.

Data Analysis & Interpretation

Calculating Relative Efficacy

The hallmark of a partial agonist is its Relative Efficacy (

-

GluN2A/2B dominant cells (e.g., CA1 Pyramidal): Expect lower efficacy (e.g., <40%).

-

GluN2C/2D dominant cells (e.g., Cerebellar Granule, Interneurons): Expect moderate efficacy. (2R,3S)-ADC is often cited as having higher relative potency/efficacy at these subunits compared to 2A/2B, making it a "selective" tool in that regard.

Summary of Expected Outcomes

| Parameter | Full Agonist (Glutamate) | (2R,3S)-ADC (D-cis) | Interpretation |

| Peak Current | 100% (Reference) | 20% - 60% | Partial Agonism |

| Desensitization | Fast (GluN2A) to Slow (GluN2D) | Generally Slower | Stabilizes distinct conformational state |

| EC50 | ~2-5 µM | > 100 µM | Lower Affinity |

| AP5 Sensitivity | Blocked | Blocked | Confirms NMDAR target |

Troubleshooting & Critical Notes

-

Isomer Confusion: Ensure you have the (2R,3S) isomer (D-cis).

-

The (2S,3R) isomer (L-trans) is a potent full agonist. If you see currents equal to glutamate with high affinity, you likely have the L-trans isomer.

-

The (2R,3R) isomer (D-trans) is largely inactive. If you see no current, check the concentration or isomer identity.

-

-

Solubility: If the compound precipitates in ACSF, ensure the stock pH was strictly neutral before dilution.

-

Run-down: NMDA currents "run down" over time due to washout of intracellular signaling components. Perform the Reference (Glutamate) pulse before and after the Test pulse to correct for run-down.

References

-

Sivaprakasam, M. et al. (2009).[1] Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-117.

-

Hansen, K. B. et al. (2021). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 73(4), 298-487.

-

Traynelis, S. F. et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.

Sources

Application Note: Probing NMDA Receptor Subtypes with Azetidine-2,3-dicarboxylic Acid (ADC)

This Application Note provides a comprehensive guide on using azetidine-2,3-dicarboxylic acid (ADC) isomers to probe NMDA receptor subtypes, with a specific focus on the pharmacological distinction between the active L-trans isomer and the (2R,3S) isomer specified in the topic.

Executive Summary

The heterogeneity of NMDA receptors (NMDARs), particularly the diversity of the GluN2 regulatory subunits (GluN2A–D), dictates their physiological roles and pharmacological responses.[1] Azetidine-2,3-dicarboxylic acid (ADC) is a conformationally constrained glutamate analogue that serves as a critical tool for differentiating these subtypes.

While the L-trans isomer (typically assigned as (2S,3R) ) is a potent, GluN2D-preferring agonist , the (2R,3S) isomer (corresponding to D-trans-ADC ) exhibits significantly lower affinity and efficacy. This guide details the protocols for using these isomers to isolate GluN2D-mediated currents and validates the use of the (2R,3S) isomer as a stereochemical control to ensure signal specificity.

Pharmacological Profile & Stereochemistry

Understanding the stereochemical basis of ADC action is paramount for experimental success. The rigid azetidine ring restricts the conformational space of the glutamate pharmacophore, yielding distinct activity profiles for each isomer.

Stereochemical Configurations

The biological activity is highly stereoselective. Researchers must verify the absolute configuration of their reagent before experimentation.

| Common Name | Absolute Config. | Activity Profile | Selectivity |

| L-trans-ADC | (2S,3R) | Potent Agonist | GluN2D > GluN2C >> GluN2B > GluN2A |

| (2R,3S)-ADC | (2R,3S) / D-trans | Low Affinity / Inactive | Minimal activity at physiological concentrations |

| D-cis-ADC | (2R,3R) | Partial Agonist | GluN2C / GluN2D |

| L-cis-ADC | (2S,3S) | Low Affinity | Inactive |

Critical Note: The user-specified (2R,3S)-azetidine-2,3-dicarboxylic acid corresponds to D-trans-ADC , which is the low-affinity enantiomer . In functional assays, this isomer serves as an excellent negative control to distinguish specific NMDAR activation (mediated by L-trans-ADC) from non-specific effects or contaminants. If the goal is to activate GluN2D receptors, the (2S,3R) isomer (L-trans-ADC) is required.

Mechanism of Action

-

Binding Site: ADC binds to the glutamate recognition site on the GluN2 subunit.

-

GluN2D Selectivity: The L-trans isomer stabilizes the ligand-binding domain (LBD) of GluN2D more effectively than GluN2A/B due to subtle differences in the hinge region and pocket size of the receptor subtypes.

-

Potency Ratios: L-trans-ADC is approximately 9-fold more potent at GluN2D than GluN2A.

Experimental Workflows (Graphviz)

Figure 1: Pharmacological Logic of ADC Isomers

Caption: Differential activation of NMDA receptor subtypes by ADC isomers. L-trans-ADC selectively activates GluN2D, while (2R,3S)-ADC acts as an inactive control.

Detailed Protocols

Protocol A: Electrophysiological Isolation of GluN2D Currents

Objective: To record GluN2D-mediated currents in brain slices (e.g., substantia gelatinosa or interneurons) using L-trans-ADC as the agonist and (2R,3S)-ADC as the control.

Materials:

-

Agonist: L-trans-Azetidine-2,3-dicarboxylic acid (Tocris/Abcam/Sigma).

-

Control: (2R,3S)-Azetidine-2,3-dicarboxylic acid (Custom synthesis or stereochemically pure fraction).

-

Co-agonist: D-Serine or Glycine (10 µM).

-

Blockers: TTX (0.5 µM), Bicuculline (10 µM), Strychnine (1 µM) to isolate excitatory transmission.

-

Mg2+-free ACSF: To relieve voltage-dependent block at -60 mV holding potential.

Step-by-Step Procedure:

-

Slice Preparation:

-

Prepare 300 µm acute brain slices (sagittal or coronal) in ice-cold sucrose-based cutting solution.

-

Recover slices in ACSF at 32°C for 30 min, then room temperature.

-

-

Baseline Recording:

-

Patch target neuron in whole-cell configuration (Voltage Clamp, V_hold = -60 mV).

-

Perfuse Mg2+-free ACSF containing TTX/Bicuculline/Strychnine.

-

Ensure stable baseline holding current for >5 minutes.

-

-

Control Application ((2R,3S)-ADC):

-

Purpose: To verify that the reagent does not cause non-specific effects.

-

Perfuse 50 µM (2R,3S)-ADC + 10 µM D-Serine for 60 seconds.

-